molecular formula C4H3N2NaO2S B1451255 Sodium 2-(1,3,4-thiadiazol-2-yl)acetate CAS No. 2060060-51-5

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B1451255
CAS No.: 2060060-51-5
M. Wt: 166.14 g/mol
InChI Key: VUXZBTMBFAQDSV-UHFFFAOYSA-M
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Description

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of thiosemicarbazide with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiadiazole ring. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of sodium 2-(1,3,4-thiadiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazol-2-amine
  • 2-Amino-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole-2-thiol

Uniqueness

Sodium 2-(1,3,4-thiadiazol-2-yl)acetate is unique due to its specific structural features and the presence of the acetate group, which can influence its reactivity and solubility. Compared to other thiadiazole derivatives, this compound may exhibit distinct biological activities and chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

sodium;2-(1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Na/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXZBTMBFAQDSV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060060-51-5
Record name sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
Sodium 2-(1,3,4-thiadiazol-2-yl)acetate

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